molecular formula C11H8Cl2N2OS B1487094 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-37-0

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487094
CAS No.: 2098020-37-0
M. Wt: 287.2 g/mol
InChI Key: ZANPCWFVOBPCNC-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 3,5-dichlorophenyl substituent at position 6 and a methylthio group at position 2.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPCWFVOBPCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one generally involves:

  • Construction of the pyrimidin-4-one core.
  • Introduction of the methylthio group at the 2-position.
  • Attachment of the 3,5-dichlorophenyl substituent at the 6-position.

The key synthetic challenge is the selective substitution at these positions while maintaining the integrity of the pyrimidine ring.

Stepwise Synthetic Route from Diethyl Malonate (Based on Patent CN102952084A)

A notable synthetic route starts from diethyl malonate , proceeding through nitration, cyclization, methylation, and substitution steps to yield intermediates that can be further functionalized into the target compound.

Step Reaction Description Conditions Yield / Purity
1. Nitration Nitration of diethyl malonate using excess concentrated or fuming nitric acid 0–30°C, molar ratio HNO3:diethyl malonate = 4–10, solvents: toluene or ethyl acetate Product: 2-nitro diethyl malonate ester (isolated)
2. Cyclization Formation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine Hydrolysis and ring closure steps (details not fully disclosed) Intermediate for methylation
3. Methylation Conversion of mercapto group to methylthio using dimethyl sulfate in alkaline aqueous solution 10–30°C, NaOH 10–20%, dimethyl sulfate 1.0–1.5 eq, reaction time 4–6 h, pH adjusted to 2–3 Yield: 77–81%, Purity: 96–97%

This route highlights the effective methylation of the mercapto intermediate to the methylthio derivative with good yield and purity. The methylation step is sensitive to temperature, pH, and reagent equivalents, which affect the yield (77–81%) and product purity (96–97%).

Functionalization at the 6-Position with 3,5-Dichlorophenyl Group

Summary Table of Key Preparation Steps and Conditions

Step Intermediate / Product Reagents / Catalysts Conditions Yield / Remarks
1 2-Nitro diethyl malonate ester Concentrated or fuming HNO3 0–30°C, 4–10 eq HNO3 Isolated product for cyclization
2 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine Hydrolysis, cyclization agents Standard hydrolysis Intermediate for methylation
3 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine Dimethyl sulfate, NaOH (10–20%) 10–30°C, 4–6 h, pH 2–3 Yield 77–81%, purity 96–97%
4 This compound Aryl nucleophile (e.g., 3,5-dichlorophenylboronic acid), Pd catalyst or nucleophilic substitution Conditions vary; Pd-catalyzed coupling or SNAr Literature-based, yields vary

Research Findings and Notes

  • The methylation step using dimethyl sulfate in alkaline aqueous solution is critical and requires careful control of temperature and pH to achieve high yields and purity.

  • The introduction of the 3,5-dichlorophenyl group is commonly achieved via nucleophilic aromatic substitution on chlorinated pyrimidine intermediates or via palladium-catalyzed cross-coupling reactions, though specific optimized conditions for this exact compound are less documented and may require experimental optimization.

  • Green chemistry approaches using magnetic nanoparticle-supported Lewis acid catalysts and sonochemical methods have been successfully applied to related pyrimidine systems, offering potential for environmentally friendly synthesis routes.

  • The catalyst systems such as nano-Fe3O4@SiO2/SnCl4 show excellent recyclability and maintain catalytic activity over multiple runs, making them attractive for scale-up applications.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidinone ring.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or modified pyrimidinone derivatives.

    Substitution: Phenyl ring-substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H9Cl2N3OS
  • Molecular Weight : 292.18 g/mol
  • CAS Number : 2098020-37-0

The compound features a pyrimidinone core with a dichlorophenyl group and a methylthio substituent, which are crucial for its biological activity and interactions.

Chemistry

6-(3,5-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of more complex molecules. It is particularly useful as a reagent in:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties.
  • Catalysis : It may act as a catalyst in specific organic reactions due to its functional groups.

Biology

The compound has been extensively studied for its potential biological activities, particularly:

  • Antimicrobial Activity : Research indicates that it exhibits significant antibacterial properties against various strains of bacteria. Minimum Inhibitory Concentration (MIC) studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The methylthio group enhances lipophilicity, improving interaction with bacterial membranes.
  • Anticancer Properties : Studies suggest that it may inhibit specific cancer cell lines by:
    • Targeting kinases involved in cancer progression.
    • Inducing apoptosis through cell cycle arrest at various phases .

Medicine

Research is ongoing to explore the therapeutic potential of this compound for treating various diseases:

  • Drug Development : Its unique structure makes it a candidate for developing new drugs targeting specific diseases, particularly those involving microbial infections and cancer.
  • Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways critical for cell growth and survival .

Industry

In industrial applications, this compound may be utilized in:

  • Pharmaceuticals : As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Agrochemicals : Its biological activity suggests potential use in developing pesticides or herbicides.

Mechanism of Action

The mechanism of action of 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and binding to hydrophobic pockets in targets like viral proteases .
  • Core heterocycle variations (pyrimidinone vs. quinazolinone) alter molecular planarity and hydrogen-bonding capacity, impacting target selectivity .

Substituent Effects on Pharmacological Activity

Methylthio Group vs. Amino/Alkyl Substituents

  • Methylthio (SMe): Enhances lipophilicity and resistance to oxidative metabolism compared to amino groups. For example, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives show anticonvulsant activity with ED50 values <100 mg/kg in rodent models .
  • For instance, 6-amino-2-(methylthio)pyrimidin-4(3H)-one derivatives require protective groups (e.g., acetyl) to prevent rapid degradation .

Chlorine Substituents vs. Other Halogens

  • 3,5-Dichlorophenyl : Provides strong electron withdrawal, enhancing interactions with aromatic residues in enzymes (e.g., SARS-CoV-2 main protease) .

Antiviral Activity

  • Target Compound: No direct antiviral data provided, but the 3,5-dichlorophenyl motif is shared with 2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (IC50 <0.25 μM vs. SARS-CoV-2) .
  • Analog with 6-(2,6-Dichlorophenyl) : Antifungal activity observed (MIC 8–16 μg/mL vs. Candida spp.), suggesting chlorine positioning critically impacts spectrum .

Anticonvulsant Activity

  • 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one: ED50 of 45 mg/kg in maximal electroshock tests, superior to amino-substituted analogs due to better blood-brain barrier penetration .

Biological Activity

6-(3,5-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H9Cl2N3OS
  • Molecular Weight : 292.18 g/mol
  • CAS Number : 2098020-37-0

The compound features a pyrimidinone core with a dichlorophenyl group and a methylthio substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of pyrimidinones can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the methylthio group enhances the antimicrobial potency by affecting the compound's lipophilicity and interaction with bacterial membranes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may act as an inhibitor of specific cancer cell lines through:

  • Targeting Kinases : Similar pyrimidine derivatives have been linked to inhibition of tyrosine kinases involved in cancer progression. This mechanism is critical as it disrupts signaling pathways essential for tumor growth and survival .
  • Cell Cycle Arrest : Research indicates that certain pyrimidinones can induce apoptosis in cancer cells by triggering cell cycle arrest at various phases, thereby preventing further proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or DNA replication, leading to reduced cell viability in pathogenic organisms and cancer cells.
  • Receptor Modulation : By interacting with cellular receptors, it may modulate signaling pathways that control cell growth and apoptosis .

Case Studies and Research Findings

Several studies have documented the effects of this compound and related derivatives:

  • Antibacterial Efficacy : A study evaluated several pyrimidinone derivatives against Escherichia coli and Staphylococcus aureus, demonstrating that modifications at the 2-position significantly enhanced antibacterial activity compared to unmodified counterparts .
  • Anticancer Activity : In vitro assays on human cancer cell lines showed that certain derivatives led to a significant reduction in cell viability, with IC50 values indicating strong potential for further development as therapeutic agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialE. coli, S. aureusSignificant inhibition (MIC values)
AnticancerVarious cancer linesInduces apoptosis; inhibits growth

Q & A

Q. What are the optimal synthetic routes for preparing 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate (Method A: K₂CO₃/EtOH) or methyl iodide (Method B: MeONa/MeOH), both yielding high product purity (>85%) . Post-alkylation, substitution with 3,5-dichloroaniline at 140°C under inert conditions generates the target compound. Solvent choice (e.g., dioxane) and temperature control are critical to minimize side reactions. For analogs, substituent selection (e.g., halogens, trifluoromethyl) should follow established protocols for pyrimidine derivatives .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

  • Methodological Answer : Use 1H NMR to verify substitution patterns (e.g., methylthio group at δ 2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) and elemental analysis (C, H, N, S) to confirm stoichiometry . Chromatography-mass spectrometry (LC-MS) ensures molecular ion consistency (expected m/z: ~315.2 for C₁₁H₇Cl₂N₂OS). Purity (>95%) can be validated via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How does the solubility profile of this compound influence its experimental applications?

  • Methodological Answer : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and dioxane. For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity). For crystallography, use slow evaporation from DMF/EtOH mixtures .

Q. What role do substituents (e.g., 3,5-dichlorophenyl) play in modulating biological activity?

  • Methodological Answer : The 3,5-dichlorophenyl group enhances lipophilicity (logP ~3.2) and may improve blood-brain barrier penetration in anticonvulsant studies. Comparative assays with analogs (e.g., 3-chloro, 3-bromo) can quantify substituent effects on receptor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s anticonvulsant or kinase-inhibitory potential?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with variable substituents (e.g., 3,4-dichloro, 3-CF₃) .
  • Step 2 : Screen in in vitro models (e.g., maximal electroshock seizure test for anticonvulsants or kinase inhibition assays).
  • Step 3 : Correlate activity with computational parameters (e.g., molecular volume, electrostatic potential) using QSAR models .

Q. What molecular docking strategies are effective for predicting interactions with biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., GABA receptors, kinases). Key parameters:
  • Grid box : Center on active sites (e.g., ATP-binding pocket for kinases).
  • Scoring : Prioritize hydrogen bonds with pyrimidin-4-one oxygen and hydrophobic interactions with dichlorophenyl groups .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :
  • Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Validate purity via orthogonal methods (e.g., NMR + LC-MS).
  • Cross-reference with analogs (e.g., 2-methylthio vs. 2-ethoxy derivatives) to isolate substituent-specific effects .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks?

  • Methodological Answer : Adopt a tiered approach:
  • Phase 1 : Measure logKow (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9) .
  • Phase 2 : Test acute toxicity in Daphnia magna (EC₅₀) and biodegradability (OECD 301F) .
  • Phase 3 : Model bioaccumulation potential using EPI Suite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

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